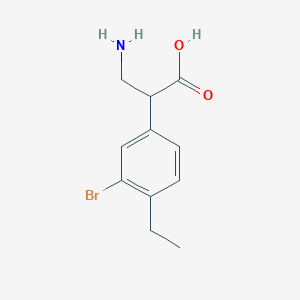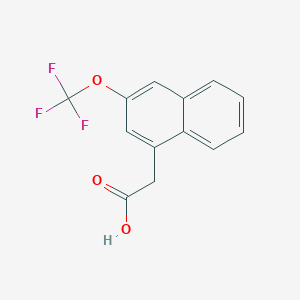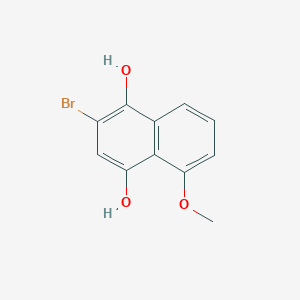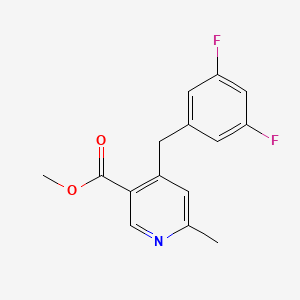
3-Amino-2-(3-bromo-4-ethylphenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-2-(3-bromo-4-ethylphenyl)propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a carboxyl group, and a side chain that includes a bromine atom and an ethyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(3-bromo-4-ethylphenyl)propanoic acid typically involves the following steps:
Bromination: The starting material, 4-ethylphenyl, undergoes bromination to introduce a bromine atom at the 3-position of the phenyl ring.
Amination: The brominated intermediate is then subjected to amination to introduce the amino group at the 2-position of the propanoic acid backbone.
Carboxylation: Finally, the carboxyl group is introduced to complete the synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and reaction times to facilitate the desired transformations efficiently.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-(3-bromo-4-ethylphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted phenylpropanoic acids.
Scientific Research Applications
3-Amino-2-(3-bromo-4-ethylphenyl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme-substrate interactions and protein synthesis.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-2-(3-bromo-4-ethylphenyl)propanoic acid involves its interaction with specific molecular targets. The amino and carboxyl groups allow it to participate in hydrogen bonding and ionic interactions, while the bromine and ethyl groups contribute to its hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity for various biological targets, affecting pathways related to enzyme activity and signal transduction.
Comparison with Similar Compounds
Similar Compounds
3-Amino-3-(4-bromophenyl)propanoic acid: Similar structure but lacks the ethyl group.
3-Amino-2-(4-ethylphenyl)propanoic acid: Similar structure but lacks the bromine atom.
3-Amino-3-(3-bromo-4-methylphenyl)propanoic acid: Similar structure but has a methyl group instead of an ethyl group.
Uniqueness
The presence of both the bromine atom and the ethyl group in 3-Amino-2-(3-bromo-4-ethylphenyl)propanoic acid makes it unique compared to its analogs. These structural features can influence its reactivity and interactions with biological targets, potentially leading to distinct biological activities and applications.
Properties
Molecular Formula |
C11H14BrNO2 |
|---|---|
Molecular Weight |
272.14 g/mol |
IUPAC Name |
3-amino-2-(3-bromo-4-ethylphenyl)propanoic acid |
InChI |
InChI=1S/C11H14BrNO2/c1-2-7-3-4-8(5-10(7)12)9(6-13)11(14)15/h3-5,9H,2,6,13H2,1H3,(H,14,15) |
InChI Key |
BRPCPGIFQCJMSV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)C(CN)C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![9-[(2-Fluorophenyl)methyl]-N,N-dimethyl-9H-purin-6-amine](/img/structure/B11847778.png)


![2-{[2-(Morpholin-4-yl)quinazolin-4-yl]amino}ethan-1-ol](/img/structure/B11847806.png)



![N-({[tert-Butyl(dimethyl)silyl]oxy}acetyl)-2-methylalanine](/img/structure/B11847824.png)



